![molecular formula C22H17BrN6OS B2858107 N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide CAS No. 1223988-19-9](/img/no-structure.png)
N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques such as spectroscopy, chromatography, and computational methods . These properties include things like melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Applications
Heterocyclic Compound Synthesis : This compound has been used in the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and more. These synthesized compounds have been identified using advanced techniques such as IR, MS, and NMR, and have potential applications in diverse fields of chemical research (Fadda et al., 2017).
Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial activities, including against bacteria and fungi. This indicates its potential use in developing new antimicrobial agents (Abunada et al., 2008).
Applications in Pharmacology and Medicinal Chemistry
Analgesic and Anti-inflammatory Properties : Certain fused heterocyclic ring systems incorporating this compound have shown excellent analgesic and anti-inflammatory activities, which could be beneficial in pharmacological research (Shaaban et al., 2008).
Coordination Complexes and Antioxidant Activity : Coordination complexes derived from pyrazole-acetamide derivatives have been synthesized, showing significant antioxidant activity. This highlights the potential use of this compound in the study of oxidative stress and related diseases (Chkirate et al., 2019).
Insecticidal and Biological Impact Studies
Insecticidal Agents : Derivatives of this compound have been tested as insecticidal agents, showing potent toxic effects against certain pests like the cotton leafworm. This suggests its application in agricultural pest management (Soliman et al., 2020).
Molecular Probes for Adenosine Receptor : Derivatives of this compound have been used as molecular probes for the A2A adenosine receptor, showing high affinity and selectivity. This is significant for the study of neurological disorders and the development of related drugs (Kumar et al., 2011).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This information is particularly important for drugs and other bioactive compounds. Unfortunately, specific information about the mechanism of action of this compound is not available in the search results .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is important for handling and disposing of the compound safely . Unfortunately, specific information about the safety and hazards of this compound is not available in the search results.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide involves the reaction of 3-bromophenylamine with 2-chloroacetyl chloride to form N-(3-bromophenyl)-2-chloroacetamide. This intermediate is then reacted with 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product.", "Starting Materials": [ "3-bromophenylamine", "2-chloroacetyl chloride", "9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "base" ], "Reaction": [ "Step 1: 3-bromophenylamine is reacted with 2-chloroacetyl chloride in the presence of a base to form N-(3-bromophenyl)-2-chloroacetamide.", "Step 2: N-(3-bromophenyl)-2-chloroacetamide is then reacted with 9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product, N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide." ] } | |
Número CAS |
1223988-19-9 |
Nombre del producto |
N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide |
Fórmula molecular |
C22H17BrN6OS |
Peso molecular |
493.38 |
Nombre IUPAC |
N-(3-bromophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17BrN6OS/c1-14-5-7-15(8-6-14)18-12-19-21-25-26-22(28(21)9-10-29(19)27-18)31-13-20(30)24-17-4-2-3-16(23)11-17/h2-12H,13H2,1H3,(H,24,30) |
Clave InChI |
DSLCXKGYTCIWGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)Br)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858024.png)
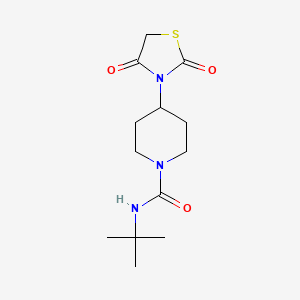
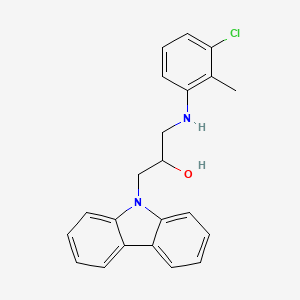
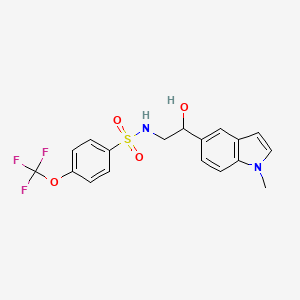


![4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride](/img/structure/B2858031.png)
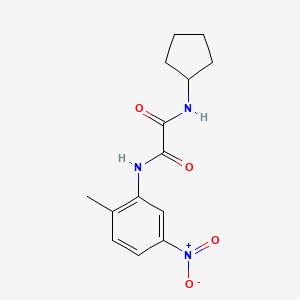
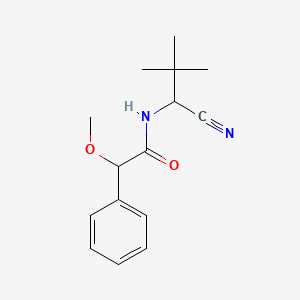
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2858039.png)
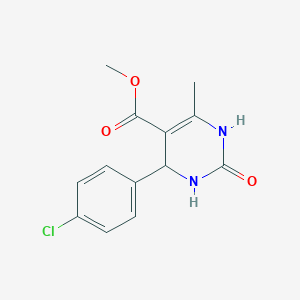
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2858041.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2858042.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2858043.png)